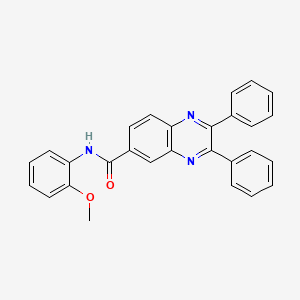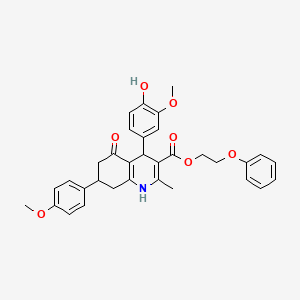![molecular formula C18H20O4 B5236101 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5236101.png)
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DMEB, is a chemical compound with potential applications in scientific research. This compound is a derivative of vanillin and has been shown to possess a range of biological activities, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood, but it is thought to involve the inhibition of key enzymes involved in the biological processes that it affects. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the growth of bacteria by disrupting the integrity of their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases. This compound has also been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde in lab experiments is its relatively low cost and ease of synthesis. Another advantage is its broad range of biological activities, which make it a versatile compound for investigating various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions that could be explored in the research on 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde. For example, further investigation is needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, the potential applications of this compound in the development of new therapies for oxidative stress-related diseases and inflammatory disorders should be explored further. Finally, the development of new synthetic methods for this compound could lead to the production of more potent derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3,4-dimethylphenol in the presence of an alkali metal hydroxide. This reaction results in the formation of this compound as a yellow crystalline solid. The purity of the product can be confirmed by thin-layer chromatography or high-performance liquid chromatography.
Applications De Recherche Scientifique
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde has been found to have potential applications in a range of scientific research areas. For example, it has been shown to possess antimicrobial activity against a range of bacteria and fungi. This compound has also been found to have antioxidant properties, which could be useful in the development of new therapies for oxidative stress-related diseases. In addition, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders.
Propriétés
IUPAC Name |
4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-13-4-6-16(10-14(13)2)21-8-9-22-17-7-5-15(12-19)11-18(17)20-3/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKWYLFVFLLTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)

![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-1-methyl-2-oxoethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5236058.png)

![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5236063.png)
![2-methyl-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5236075.png)
![1-bromo-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5236084.png)

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5236100.png)